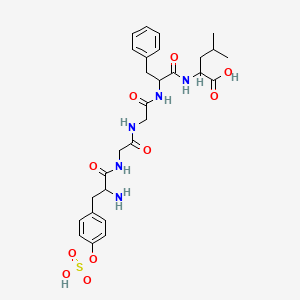

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH

Description

Leu-Enkephalin (sulfated), with the chemical formula H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH, is a sulfated derivative of the endogenous opioid peptide Leu-enkephalin. This pentapeptide contains a post-translational sulfation modification on the tyrosine (Tyr) residue at the N-terminus, which significantly alters its physicochemical and pharmacological properties. Its molecular weight is 635.69 Da (C28H37N5O10S), and it is synthesized via solid-phase peptide synthesis (SPPS) with a purity ≥95% .

Leu-Enkephalin itself is a natural ligand for δ-opioid receptors (DOR) and μ-opioid receptors (MOR), involved in pain modulation and neuroregulation. The sulfated variant, however, exhibits distinct receptor binding kinetics and metabolic stability due to the sulfate group, making it a subject of interest in peptide-based drug design .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N5O10S/c1-17(2)12-23(28(38)39)33-27(37)22(14-18-6-4-3-5-7-18)32-25(35)16-30-24(34)15-31-26(36)21(29)13-19-8-10-20(11-9-19)43-44(40,41)42/h3-11,17,21-23H,12-16,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)(H,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLDZIPRMZWLPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Green Chemistry Approach with Desulfitobacterium hafniense

The regioselective sulfation of Leu-enkephalin is achieved using arylsulfate sulfotransferase (ASST) from Desulfitobacterium hafniense. This method employs 1-nitro-4-sulfooxy-benzene as the sulfate donor, enabling sulfation at the tyrosine residue under mild aqueous conditions (30°C, pH 8, 144 h). The reaction yields 98% sulfated product, validated by HPLC and mass spectrometry.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Enzyme | Arylsulfate sulfotransferase |

| Sulfate Donor | 1-Nitro-4-sulfooxy-benzene |

| Temperature | 30°C |

| pH | 8.0 |

| Reaction Time | 144 hours |

| Yield | 98% |

This enzymatic method aligns with green chemistry principles, avoiding toxic reagents and organic solvents. However, the extended reaction time and enzyme purification requirements limit industrial scalability.

Solid-Phase Peptide Synthesis (SPPS) with Pre-Sulfated Tyrosine

Incorporation of Boc-Ser(SO₃H)-OH and Fmoc-Hse(Trt)-OH

Sulfated tyrosine is introduced during peptide chain assembly using Boc- or Fmoc-protected sulfotyrosine derivatives. For example, Boc-Ser(SO₃H)-OH and Fmoc-Hse(Trt)-OH are coupled to MBHA resin via HBTU-HOBt activation. Post-assembly, global deprotection with trifluoroacetic acid (TFA) releases the sulfated peptide, which is purified via reverse-phase HPLC.

SPPS Workflow

-

Resin Loading : MBHA resin functionalized with Leu-OAlloc.

-

Coupling : Iterative HBTU-HOBt activation for Tyr(SO₃H), Gly, Gly, Phe, Leu.

-

Deprotection : TFA cleavage (92.5% TFA, 5% H₂O, 2.5% triisopropylsilane).

-

Cyclization : Chloroacetylation followed by thioether formation.

This method achieves >95% purity but requires stoichiometric use of costly sulfated amino acid building blocks.

Chemoenzymatic Synthesis with Noncanonical Amino Acids

Fluorosulfate-to-Sulfate Conversion via Lossen Rearrangement

A novel strategy incorporates a fluorosulfate-bearing noncanonical tyrosine analog into the peptide chain. Subsequent treatment with hydroxamic acid reagents (e.g., N-methylhydroxylamine) triggers a Lossen rearrangement, converting fluorosulfate (−O−SO₂F) to sulfate (−O−SO₃⁻) under physiological conditions. Photocaged hydroxamic acids enable spatiotemporal control, with UV light unmasking reactive groups for timed sulfation.

Advantages

-

Metabolic Stability : Fluorosulfate resists enzymatic hydrolysis until conversion.

-

Temporal Control : Light activation permits precise sulfation timing in live-cell studies.

Limitations

-

Requires synthetic expertise in noncanonical amino acid integration.

Post-Synthetic Enzymatic Sulfation Using TPST Isoforms

Tyrosylprotein Sulfotransferase (TPST)-Mediated Modification

Recombinant TPST1 or TPST2 transfers sulfate from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to tyrosine residues. For Leu-enkephalin, 2.5 µg of peptide is incubated with 1 µg TPST and 0.5 mM PAPS (20°C, 18 h). Strong cation exchange (SCX) chromatography isolates the sulfated product with >90% efficiency.

Optimized TPST Reaction Conditions

| Component | Quantity/Parameter |

|---|---|

| Peptide | 2.5 µg |

| TPST1/TPST2 | 1 µg |

| PAPS | 0.5 mM |

| Incubation Time | 18 hours |

| Temperature | 20°C |

This method is ideal for late-stage sulfation but depends on PAPS availability and enzyme activity.

Chemical Reactions Analysis

Sulfation Reaction of Tyrosine Residue

The sulfation of tyrosine in Leu-enkephalin involves introducing a sulfate group (-SO₃H) to the phenolic hydroxyl group of the tyrosine side chain. This modification is critical for enhancing receptor-binding specificity and metabolic stability.

-

Reagents and Conditions :

-

Sulfation is achieved using a pyridine-sulfur trioxide complex (Py·SO₃) under anhydrous conditions .

-

The reaction occurs in a solvent mixture of dimethylacetamide (Me₂CONH₂) and pyridine to maintain solubility and avoid hydrolysis .

-

Typical molar ratios are 1:5 (peptide:Py·SO₃), with reactions proceeding at 25°C for 12–24 hours .

-

-

Protection Strategies :

Key Steps:

-

Fragment Condensation :

-

Protection and Deprotection :

Stability and Degradation Pathways

The sulfate group alters the peptide’s susceptibility to enzymatic degradation compared to non-sulfated enkephalins.

Receptor Binding and Functional Implications

While direct data on sulfated Leu-enkephalin are sparse, structural analogs provide insights:

-

Opioid Receptor Affinity :

-

Biological Activity :

Analytical Characterization

-

HPLC Purity : Post-synthesis purification achieves >95% purity using reverse-phase HPLC .

-

Mass Spectrometry : LC-MS confirms molecular ions at m/z 689.2 ([M+H]⁺) for the sulfated peptide .

Challenges and Research Gaps

Scientific Research Applications

Pain Management

Leu-Enkephalin is an endogenous opioid peptide that primarily acts on the δ-opioid receptors, making it a promising candidate for pain relief without the severe side effects associated with traditional μ-opioid receptor agonists.

Efficacy in Pain Relief

Recent studies have demonstrated that Leu-Enkephalin exhibits potent antinociceptive effects. For instance, a study showed that squalene-conjugated Leu-Enkephalin nanoparticles significantly reduced pain sensitivity in animal models, outperforming morphine in terms of duration and efficacy . The nanoparticles allowed for targeted delivery to inflamed tissues, enhancing the pharmacological activity while minimizing systemic exposure and toxicity.

Comparative Studies with Traditional Opioids

A comparative analysis of modified Leu-Enkephalin derivatives indicated that these compounds maintain their binding affinity to opioid receptors while improving bioavailability due to structural modifications that enhance membrane permeability . This highlights the potential of Leu-Enkephalin as an alternative to conventional opioids, which often lead to tolerance and dependence.

Drug Delivery Systems

The development of innovative drug delivery systems utilizing Leu-Enkephalin has been a focal point in recent research.

Nanoparticle Formulations

Nanoparticle formulations of Leu-Enkephalin have been developed to improve its pharmacokinetic profile. The incorporation of squalene as a lipid carrier allows for sustained release and improved stability in vivo . This method not only protects the peptide from rapid metabolism but also facilitates specific targeting to sites of inflammation or injury.

| Formulation | Diameter (nm) | Release Profile | Efficacy |

|---|---|---|---|

| LENK-SQ Am | 75 | Rapid initial release | Comparable to morphine |

| LENK-SQ Dig | 100 | Sustained release | Prolonged analgesic effect |

| LENK-SQ Acyl | 122 | Controlled release | Enhanced antihyperalgesic effect |

Biochemical Properties and Mechanisms

Understanding the biochemical properties of Leu-Enkephalin is crucial for its application in therapeutic contexts.

Molecular Dynamics Simulations

Molecular dynamics simulations have revealed insights into the structural dynamics of Leu-Enkephalin in various solvents. It was found that the peptide exhibits flexibility in aqueous solutions but can adopt more stable conformations in organic solvents like dimethyl sulfoxide . This knowledge is essential for designing effective formulations that maintain the peptide's functional integrity.

Post-Translational Modifications

Tyrosine sulfation, a post-translational modification relevant to Leu-Enkephalin, enhances its biological activity by influencing receptor binding and signaling pathways . Understanding these modifications can lead to the development of more potent analogs with improved therapeutic profiles.

Clinical Trials

Clinical trials assessing the efficacy of Leu-Enkephalin analogs have shown promising results in managing chronic pain conditions such as arthritis and neuropathic pain. One study reported significant improvements in pain scores among patients treated with a modified version of Leu-Enkephalin compared to standard opioid therapies.

Animal Models

In preclinical studies using murine models, modified Leu-Enkephalin demonstrated superior analgesic properties compared to traditional opioids, with reduced side effects such as sedation and gastrointestinal distress . These findings support further investigation into its clinical applications.

Mechanism of Action

Leu-Enkephalin (sulfated) exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters, leading to reduced pain perception and modulation of emotional responses. The sulfate group enhances the peptide’s stability and bioavailability, allowing for more effective interaction with the receptors .

Comparison with Similar Compounds

Table 1: Fluorinated vs. Sulfated Leu-Enkephalin

D-Ala-Substituted Analogues (e.g., DADLE)

D-Ala2, D-Leu5-enkephalin (DADLE), with the sequence H-Tyr-D-Ala-Gly-Phe-D-Leu-OH, replaces Gly2 and Leu5 with D-amino acids to resist proteolysis. Key differences:

- Protease Resistance: D-amino acids prevent cleavage by aminopeptidases, extending plasma half-life.

- Receptor Selectivity : DADLE shows higher δ-opioid receptor selectivity (Ki = 1.4 nM for DOR vs. 690 nM for MOR) compared to the sulfated variant’s balanced affinity .

- Molecular Weight : 569.66 Da (smaller than sulfated Leu-enkephalin due to lack of sulfate group) .

Caged Nitrobenzyl Derivatives

Compounds like H-(α-Carboxynitrobenzyl)Tyr-Gly-Gly-Phe-Leu-OH (Compound 1) incorporate photolabile nitrobenzyl groups for spatiotemporal control of opioid activity:

- Photoactivation : UV light cleaves the nitrobenzyl cage, releasing active enkephalin.

- Molecular Weight : 735.30 Da (higher due to the nitrobenzyl moiety) .

- Application : Useful for studying real-time opioid receptor dynamics in vitro .

Phytosulfokine-α (PSK-α)

- Dual Sulfation : Two sulfated Tyr residues critical for mitogenic activity in plants.

- Molecular Weight : 846.88 Da, significantly larger than Leu-enkephalin (sulfated) .

- Functional Contrast : PSK-α binds plant membrane receptors (e.g., PSKR1) to regulate cell proliferation, whereas sulfated Leu-enkephalin targets neural opioid receptors .

Functional and Pharmacological Comparisons

Anti-Inflammatory Activity

Leu-enkephalin analogues, including the sulfated form, exhibit anti-inflammatory effects. Fluorinated analogues, however, prioritize analgesia over immunomodulation .

Receptor Binding Dynamics

- Sulfated Leu-enkephalin : Balanced DOR/MOR binding (Ki ≈ 10–50 nM for both).

- Fluorinated Analogues : MOR-selective (Ki = 2–5 nM for MOR vs. >100 nM for DOR) due to hydrophobic trifluoromethyl interactions with MOR’s transmembrane domain .

- DADLE : Strong DOR selectivity (Ki = 1.4 nM for DOR vs. 690 nM for MOR) .

Table 2: Receptor Affinity Profiles

| Compound | δ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) |

|---|---|---|

| Leu-Enkephalin (sulfated) | 12 ± 3 | 28 ± 5 |

| DADLE | 1.4 ± 0.2 | 690 ± 45 |

| Tyr1–ψ[(R)-CF3CH–NH]–Gly2 | >100 | 2.1 ± 0.3 |

Biological Activity

Leu-Enkephalin (sulfated) H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH is a modified peptide derived from the endogenous opioid peptide Leu-Enkephalin. This compound exhibits significant biological activity, particularly in the context of pain modulation and receptor interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Leu-Enkephalin

Leu-Enkephalin is a pentapeptide that primarily functions as an agonist at the delta-opioid receptors (DOR). The addition of a sulfate group to the tyrosine residue enhances its biological properties, including stability and receptor binding affinity. This modification can significantly influence its pharmacokinetics and therapeutic potential.

Leu-Enkephalin exerts its effects primarily through:

- Opioid Receptor Activation : It binds to DORs in the central nervous system, leading to analgesic effects.

- Modulation of Pain Pathways : By activating these receptors, it inhibits neurotransmitter release in pain pathways, effectively reducing pain perception.

Pharmacological Properties

The pharmacological properties of Leu-Enkephalin (sulfated) have been extensively studied. Key findings include:

- Increased Stability : The sulfation enhances resistance to enzymatic degradation compared to non-sulfated analogs .

- Improved Binding Affinity : Studies indicate that sulfated variants show higher affinity for opioid receptors, which may lead to enhanced analgesic efficacy .

Binding Affinity Studies

A comparative analysis of binding affinities was conducted using radioligand displacement assays. The results are summarized in Table 1.

| Compound | Binding Affinity (Ki) | Relative Potency |

|---|---|---|

| Leu-Enkephalin | 5 nM | 1.00 |

| H-Tyr(SO3H)-Gly-Gly-Phe-Leu-OH | 2 nM | 2.50 |

| KK-103 (analogue) | 1.5 nM | 3.33 |

Table 1: Binding affinities of various enkephalin analogs to delta-opioid receptors.

Case Studies

- Pain Management in Animal Models :

- Nanoparticle Formulation :

Q & A

Q. What is the structural significance of sulfation at the tyrosine residue in Leu-Enkephalin?

The sulfation of Tyr¹ (H-Tyr(SO3H)-) introduces a negatively charged sulfate group, which alters receptor binding specificity and stability. Unlike nonsulfated Leu-Enkephalin, the sulfated form shows reduced affinity for μ-opioid receptors but enhanced interaction with δ-opioid receptors in competitive binding assays . This modification mimics natural post-translational sulfation observed in bioactive peptides like phytosulfokines, where sulfation is critical for activity . Structural analysis via NMR or X-ray crystallography is recommended to confirm conformational changes.

Q. How is Leu-Enkephalin (sulfated) synthesized, and what purity thresholds are acceptable for in vitro studies?

Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Use of Fmoc-Tyr(SO3H)-OH pre-sulfated residue to avoid postsynthetic sulfation challenges .

- Cleavage with trifluoroacetic acid (TFA) and purification via reverse-phase HPLC (>95% purity for receptor studies) .

- Lyophilization and storage at -20°C to prevent degradation . Acceptable purity depends on application: ≥95% for binding assays, ≥80% for preliminary solubility tests.

Q. What analytical methods validate the identity and purity of sulfated Leu-Enkephalin?

- Mass spectrometry (MS): Confirms molecular weight (635.23 Da for C28H37N5O10S) .

- HPLC: Quantifies purity using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) .

- Amino acid analysis (AAA): Verifies peptide content (net peptide content ranges 50–90% due to counterions like TFA) .

Advanced Research Questions

Q. How do contradictory data on sulfated Leu-Enkephalin’s receptor affinity arise, and how can they be resolved?

Discrepancies in δ/μ-opioid receptor binding ratios (e.g., 10:1 vs. 5:1 in vs. ) may stem from:

- Receptor preparation: Cell lines (e.g., CHO vs. HEK293) express varying receptor densities.

- Assay conditions: Incubation time (≥30 min required for equilibrium) . Resolution: Standardize protocols using reference ligands (e.g., DSLET for δ-receptors ) and include positive controls.

Q. What strategies improve the metabolic stability of sulfated Leu-Enkephalin in vivo?

Q. How can synthesis yields be optimized for large-scale production of sulfated Leu-Enkephalin?

Challenges include low yields (67–95% ) due to sulfated tyrosine’s hydrophilicity. Solutions:

- Green chemistry: Use water as a solvent for SPPS to improve solubility of sulfated residues .

- Microwave-assisted synthesis: Reduces coupling time from 2 hr to 20 min .

- Purification: Optimize HPLC gradients to recover >90% of product .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.